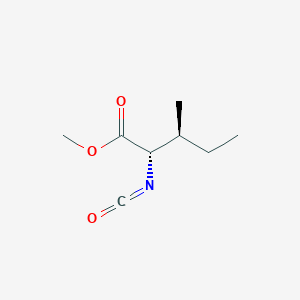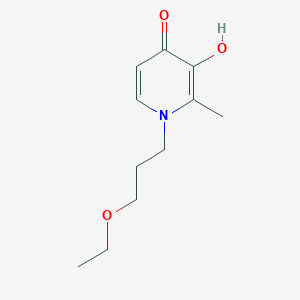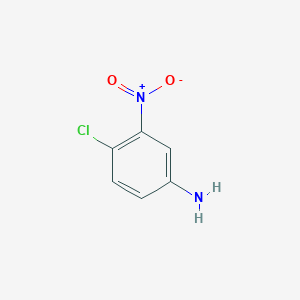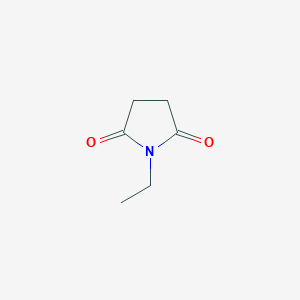
(2S,3S)-2-Isocyanato-3-methylvaleric Acid Methyl Ester
Vue d'ensemble
Description
Isocyanato esters, including compounds structurally related to "(2S,3S)-2-Isocyanato-3-methylvaleric Acid Methyl Ester," are significant in synthetic organic chemistry due to their versatility in chemical reactions. They serve as building blocks in the synthesis of a wide range of organic compounds, including amino acids, peptides, and polymers. These compounds are particularly interesting for their application in asymmetric synthesis and the production of bioactive molecules.
Synthesis Analysis
The synthesis of related compounds often involves multistep processes starting from basic amino acids or hydroxy acids. For example, the total synthesis of didemnins involves the synthesis of protected alloisoleucine and isostatine derivatives from hydroxy acids, demonstrating the complexity and precision required in these synthetic routes (Schmidt, Kroner, & Grieser, 1990).
Applications De Recherche Scientifique
Synthesis and Applications in Organic Chemistry
(2S,3S)-2-Isocyanato-3-methylvaleric Acid Methyl Ester and similar compounds have notable applications in the field of organic chemistry. A study highlighted the synthesis of amino acid ester isocyanates, with a focus on Methyl (S)‐2‐Isocyanato‐3‐Phenylpropanoate, emphasizing the relevance of such compounds in various organic syntheses (Tsai et al., 2003). Additionally, the chemoenzymatic stereodivergent synthesis of all possible stereoisomers of the 2,3-dimethylglyceric acid ethyl ester was discussed, underscoring the significance of such compounds in creating bioactive natural esters (Presini et al., 2021).
Bioactive Esters and Aroma Intensity
Catalytic Reactions and Chemical Transformations
The versatility of isocyanato esters was demonstrated through the first asymmetric formal [3+2] cycloaddition involving isocyanato esters and electrophilic alkenes. This study emphasized the potential of such compounds in synthesizing highly substituted chiral pyrrolidinones with a range of applications in organic synthesis and pharmaceuticals (Espinosa et al., 2017). Another study explored the synthesis and biological evaluation of bromophenol derivatives with a cyclopropyl moiety, indicating the significance of similar esters in synthesizing compounds with potent biological activities, such as enzyme inhibitors (Boztaş et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
methyl (2S,3S)-2-isocyanato-3-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-4-6(2)7(9-5-10)8(11)12-3/h6-7H,4H2,1-3H3/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHBZFKROSWSCI-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OC)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)OC)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427085 | |
| Record name | Methyl N-(oxomethylidene)-L-isoleucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-2-Isocyanato-3-methylvaleric Acid Methyl Ester | |
CAS RN |
120219-17-2 | |
| Record name | Methyl N-(oxomethylidene)-L-isoleucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,3S)-2-Isocyanato-3-methylvaleric Acid Methyl Ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(2S)-N-[(2S)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10S,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B51480.png)






